molecular formula C9H18N2O B14555452 N'-Heptylidene-N-methylformohydrazide CAS No. 61748-12-7

N'-Heptylidene-N-methylformohydrazide

Cat. No.: B14555452
CAS No.: 61748-12-7
M. Wt: 170.25 g/mol
InChI Key: IHCJRPMANNTOMI-UHFFFAOYSA-N
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Description

N'-Heptylidene-N-methylformohydrazide is a hydrazide derivative characterized by a formyl group (–CHO) attached to a methyl-substituted hydrazine backbone, with a heptylidene moiety (–CH₂–(CH₂)₅–CH=) at the N' position. The heptylidene group introduces a seven-carbon aliphatic chain with a terminal double bond, which enhances lipophilicity compared to aromatic analogs . This compound belongs to the broader class of acylhydrazones, known for their versatile applications in medicinal chemistry and materials science.

Properties

CAS No.

61748-12-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(heptylideneamino)-N-methylformamide

InChI

InChI=1S/C9H18N2O/c1-3-4-5-6-7-8-10-11(2)9-12/h8-9H,3-7H2,1-2H3

InChI Key

IHCJRPMANNTOMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NN(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Heptylidene-N-methylformohydrazide typically involves the condensation reaction between heptanal and N-methylformohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by evaporation of the solvent and purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of N’-Heptylidene-N-methylformohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N’-Heptylidene-N-methylformohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N’-Heptylidene-N-methylformohydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a reagent for the detection and quantification of aldehydes and ketones. It forms stable hydrazone derivatives with these carbonyl compounds, which can be analyzed using spectroscopic techniques .

Medicine: Hydrazones are known for their antimicrobial, antiviral, and anticancer properties, making N’-Heptylidene-N-methylformohydrazide a valuable compound for drug discovery .

Industry: In the industrial sector, N’-Heptylidene-N-methylformohydrazide is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products .

Mechanism of Action

The mechanism of action of N’-Heptylidene-N-methylformohydrazide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the hydrazone linkage, which can undergo nucleophilic addition reactions with amino acid residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydrazide derivatives allows for systematic comparisons. Below, N'-Heptylidene-N-methylformohydrazide is analyzed against sulfonohydrazides, carbohydrazides, and other related compounds.

Structural and Functional Group Variations

  • Sulfonohydrazides (): Compounds such as N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)methanesulfonohydrazide (I-15) feature a sulfonyl (–SO₂–) group instead of formyl. This substitution increases polarity and hydrogen-bonding capacity, leading to higher melting points (e.g., 266–267°C for I-15) compared to aliphatic hydrazides .
  • Carbohydrazides ():
    N-((2-Methoxynaphthalen-1-yl)methylene)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide (12) incorporates a conjugated aromatic system, enhancing UV absorption and π-π stacking interactions. The presence of methoxy groups improves solubility in polar solvents (e.g., DMSO) but reduces thermal stability (melting point: 250–252°C) .
  • Thiohydrazides ():
    N'-Phenyl-2,4-dihydroxybenzene carbothiohydrazide (9) replaces the oxygen atom in the carbonyl group with sulfur, altering electronic properties (IR: ν C=S at 1047 cm⁻¹) and redox behavior .

Physicochemical Properties

Compound Class Example Melting Point (°C) Solubility Key Functional Groups
Formohydrazides N'-Heptylidene-N-methyl Not reported Likely low in H₂O –CHO, –NH–N=, C₇H₁₃=
Sulfonohydrazides I-15 () 266–267 Moderate in DMF –SO₂–, acetyl, chromenone
Carbohydrazides 12 () 250–252 High in DMSO –CO–, methoxynaphthyl
Thiohydrazides 9 () Not reported Moderate in MeOH –CS–, dihydroxybenzene
  • Lipophilicity: The heptylidene chain in the target compound likely increases logP compared to aromatic derivatives, favoring membrane permeability in biological systems .
  • Thermal Stability: Sulfonohydrazides exhibit higher melting points due to strong intermolecular hydrogen bonding (–SO₂–···H–N–), whereas aliphatic hydrazides (e.g., N'-Heptylidene derivatives) may have lower thermal stability .

Spectroscopic Signatures

  • NMR: Formohydrazides: δ 8.1–8.5 ppm (CHO proton), δ 2.8–3.2 ppm (N–CH₃) . Sulfonohydrazides: δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (SO₂–NH–) .
  • IR:
    • Formyl C=O stretch: 1680–1700 cm⁻¹ .
    • Sulfonyl S=O stretch: 1150–1350 cm⁻¹ .

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